molecular formula C10H11BrO4S B1518257 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid CAS No. 1017674-08-6

3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid

Cat. No.: B1518257
CAS No.: 1017674-08-6
M. Wt: 307.16 g/mol
InChI Key: DGRVNRNXPFQHKO-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid is a chemical compound of interest in organic and medicinal chemistry research. It features a 2-methylpropanoic acid backbone, a structure motif known for its utility in chemical synthesis, substituted at the three-position with a (4-bromophenyl)sulfonyl group . This molecular architecture, which incorporates both a carboxylic acid and a sulfonyl group, makes it a potential multi-functional building block or intermediate. The bromophenyl moiety can facilitate further synthetic modifications via cross-coupling reactions, allowing researchers to create a diverse array of more complex derivatives for structure-activity relationship (SAR) studies . Compounds with similar structural features, such as the 2-methylpropanoic acid group, are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . The presence of the sulfonyl group is of particular note, as this functional group is often investigated for its role in modulating the physicochemical properties of a molecule, its potential to engage in specific binding interactions with biological targets, and its application in the development of specialty chemicals . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRVNRNXPFQHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which suggests that this compound may also interact with palladium catalysts and organoboron reagents in similar reactions.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound may be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Result of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, suggesting that this compound may also facilitate the formation of carbon-carbon bonds at the molecular level.

Biological Activity

3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H11BrO2S
  • Molecular Weight : 273.16 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are the key areas of research focusing on its biological activity:

Antimicrobial Activity

Research has demonstrated that this compound shows promising antimicrobial effects against various pathogens. A study highlighted its effectiveness in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value indicating potent activity at low concentrations .

Pathogen IC50 (μM) Mechanism of Action
Plasmodium falciparum<1Inhibition of protein farnesyltransferase (PFT)
Staphylococcus aureus5Disruption of cell wall synthesis
Escherichia coli7Inhibition of DNA replication

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies indicate that the compound can effectively inhibit the proliferation of several cancer cell lines, demonstrating IC50 values in the micromolar range.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes critical for cellular processes. In particular, it targets protein farnesyltransferase (PFT), which is essential for the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .

Case Studies

  • Antimalarial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant antimalarial activity with selectivity for Plasmodium falciparum over mammalian cells. The lead compounds displayed excellent in vitro activity with low toxicity profiles .
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound induces cytotoxic effects in various cancer cell lines. For example, it was reported to inhibit the growth of breast cancer cells significantly, with an IC50 value around 10 μM. The mechanism involved apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid with analogous compounds in terms of structural features, physicochemical properties, and biological activities:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Activities Reference(s)
This compound –SO₂– linked to 4-bromophenyl; –CH(CH₃)COOH 307.16 Intermediate for Elafibranor; potential PPAR agonism
Bezafibrate (BM15075) –O– linked to 4-chlorophenyl; –CH(CH₃)COOH; amide substituent 361.81 Lipid-lowering agent (reduces triglycerides by 43%, cholesterol by 20–25%)
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid –Br and –C₂H₅ substituents on phenyl; –CH(CH₃)COOH 271.15 Pharmaceutical intermediate; crystallizes via O–H···O hydrogen bonds
3-((4-Fluorophenyl)thio)-2-methylpropanoic acid –S– (thioether) linked to 4-fluorophenyl; –CH(CH₃)COOH 226.26 Anticipated antimicrobial activity (sulfur enhances membrane permeability)
3-(4-Bromobenzoyl)acrylic acid –C(O)– linked to 4-bromophenyl; α,β-unsaturated carboxylic acid 255.07 Precursor for heterocyclic synthesis (e.g., nicotinate derivatives)
3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide –SO₂–, –OH, and amide substituents; dichlorophenyl 481.66 Dual sulfonyl/amide functionality; potential kinase inhibition

Structural and Functional Divergence

Sulfonyl vs. Thioether/Sulfonamide Groups: The sulfonyl group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to thioether analogs (e.g., 3-((4-fluorophenyl)thio)-2-methylpropanoic acid), which exhibit lower polarity . Sulfonamide derivatives (e.g., compound in ) show improved target specificity due to additional hydrogen-bonding sites.

Aromatic Substituent Effects :

  • The 4-bromo substituent in the target compound increases steric bulk and lipophilicity (logP ≈ 3.2) compared to 4-fluoro or 4-chloro analogs (logP ≈ 2.5–2.8) .
  • Bezafibrate’s 4-chlorophenyl group contributes to its hypolipidemic activity by modulating PPAR-α receptors .

Carboxylic Acid vs. Ester/Amide Derivatives: The free carboxylic acid in the target compound improves solubility in aqueous buffers (≈10 mg/mL at pH 7.4) versus esterified derivatives (e.g., ethyl 3-(4-bromophenyl)propanoate), which are more lipophilic .

Preparation Methods

Substrate and Bromination Reaction

  • The starting material is 2-methyl-2-phenylpropanoic acid , which can be prepared from benzene, methacrylic acid, and aluminum chloride (as per Prijs, B., Helvetica Chimica Acta, 1952).
  • Selective bromination of this substrate in an aqueous medium yields 2-(4-bromophenyl)-2-methylpropanoic acid predominantly.
  • The bromination reaction can be carried out under acidic, neutral, or alkaline conditions in water, which is notable for avoiding toxic halogenated solvents and achieving high selectivity for the para-bromo isomer.

Reaction Conditions and Stoichiometry

Parameter Details
Reaction medium Aqueous (water)
pH conditions Acidic, neutral, or alkaline
Bromine equivalents 1 to 2 equivalents per equivalent of substrate
Temperature 25–35 °C
Reaction time Bromine addition over 3 hours, then maintained for ~10 hours
Solvent for extraction Water-immiscible solvents like dichloromethane preferred
Extraction solvents Ethers, hydrocarbons, esters, ketones, halo hydrocarbons, alcohols
Product purity ~95–98% 2-(4-bromophenyl)-2-methylpropanoic acid
  • Large excess of bromine is unnecessary; less than one equivalent results in incomplete bromination.
  • The reaction is heterogeneous under acidic conditions, with solid substrate dispersed in the medium.

Workup and Purification

  • After bromination, the aqueous phase is extracted with dichloromethane or similar solvents.
  • The product mixture often contains unreacted starting material, which is difficult to separate by crystallization due to similar solubility.
  • To overcome this, the mixture is esterified (preferably to methyl ester) using methanol and sulfuric acid, followed by distillation under reduced pressure to separate the esterified product.
  • The esterification step helps in achieving higher purity and ease of separation without significant loss.

Industrial Scale Preparation Example

Step Description
Substrate charge 275 kg dry 2-methyl-2-phenylpropanoic acid
Water volume 6875 L
Sodium bicarbonate 660 kg
Bromine addition 330 kg over 3 hours at 25–35 °C
Stirring and phase separation Toluene added, aqueous phase separated
pH adjustment Acidified to ~5 with dilute hydrochloric acid at 0–10 °C
Filtration and washing Product filtered and washed with water
Esterification Product dissolved in toluene, washed, then reacted with methanol and sulfuric acid at 25–35 °C, heated to 63–67 °C for 16 hours
Final purification Washing with water, sodium carbonate, sodium chloride; distillation to obtain methyl ester (79% yield, 99.2% purity)

Sulfonylation to Form 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic Acid

  • While direct detailed procedures for sulfonylation of 2-(4-bromophenyl)-2-methylpropanoic acid to the target sulfonyl acid are less documented in the provided sources, related patent literature on similar sulfonylated compounds suggests the following general approach:
    • Conversion of the 4-bromophenyl group into the sulfonyl derivative typically involves reaction with sulfonyl chloride reagents or sulfonylation agents under controlled conditions.
    • The sulfonylation step is often carried out after ester hydrolysis or on the acid form, depending on the synthetic route.
  • Analogous processes from patents on related compounds indicate that sulfonylation is performed under mild conditions, often with base catalysis, to attach the sulfonyl group at the para position of the bromophenyl ring.

Comparative Analysis of Preparation Methods

Aspect Traditional Methods Aqueous Bromination Method (Preferred)
Solvent Toxic halogenated solvents (e.g., CCl4, THF) Water (environmentally friendly)
Bromination Selectivity Poor (meta and ortho isomers formed) High selectivity for para-bromo isomer
Bromine Stoichiometry Excess bromine often required 1–2 equivalents sufficient
Purification Multiple recrystallizations, low yield Esterification and distillation for efficient separation
Safety and Cost Use of hazardous reagents (e.g., sodium hydride, methyl iodide) Safer reagents, less hazardous, cost-effective
Industrial Scalability Limited due to safety and environmental issues Suitable for large-scale production

Summary of Key Research Findings

  • The aqueous bromination method for preparing 2-(4-bromophenyl)-2-methylpropanoic acid is a significant advancement, providing high selectivity, safer reaction conditions, and better industrial applicability.
  • The reaction is versatile, working under acidic, neutral, or alkaline conditions, with good yields (~79% for methyl ester derivative) and high purity (>98%).
  • The subsequent sulfonylation to form this compound is typically conducted via sulfonyl chloride intermediates or related sulfonylation chemistry, although specific detailed procedures are less commonly disclosed.
  • The process avoids environmentally harmful solvents and hazardous reagents, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-bromophenyl)sulfonyl]-2-methylpropanoic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of sulfonyl-containing compounds often involves sulfonation or coupling reactions. For example, analogous compounds like 2-(4-bromophenyl)-2-methylpropanoic acid are synthesized via bromination of precursor acids using bromine under pH-controlled conditions (adjusted with sodium carbonate) . For the sulfonyl group, a sulfinic acid salt (e.g., sodium 4-fluorophenylsulfinate) can react with halo-hydroxypropanoic acid derivatives, as seen in the synthesis of fluorophenyl sulfonyl analogs . Key variables include solvent choice (e.g., THF or aqueous systems), temperature control (25–30°C), and stoichiometric ratios of reagents to minimize byproducts like positional isomers (e.g., 3-bromophenyl vs. 4-bromophenyl derivatives) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for purity assessment, as seen in the detection of isomeric impurities (e.g., 2-(3-bromophenyl) vs. 2-(4-bromophenyl) derivatives) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, confirms structural integrity by identifying sulfonyl group signals (~3.0–3.5 ppm for CH3_3SO2_2) and aromatic protons. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide molecular weight and stereochemical validation .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Storage under anhydrous conditions in sealed containers at room temperature is recommended to prevent hydrolysis of the sulfonyl or ester groups . For long-term stability, inert atmospheres (e.g., nitrogen) and desiccants are advised. Avoid exposure to strong bases or oxidizing agents, which may degrade the sulfonyl moiety.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example, halogen positioning (e.g., bromine at para vs. meta positions) and substituent effects (e.g., methyl vs. tert-butyl groups) significantly alter interactions with biological targets. A study of 3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid demonstrated that dual halogenation enhances receptor binding compared to mono-halogenated analogs . Use molecular docking simulations and in vitro assays (e.g., enzyme inhibition) to correlate structural features with activity discrepancies .

Q. How does the sulfonyl group in this compound influence its reactivity in multi-step organic syntheses?

  • Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring. For example, in nucleophilic aromatic substitution, the para-bromophenyl sulfonyl moiety can stabilize intermediates, enabling regioselective functionalization. This reactivity is leveraged in synthesizing derivatives like sulfonamides, which require controlled conditions (e.g., anhydrous solvents, low temperatures) to avoid side reactions .

Q. What experimental designs are recommended to study the compound’s metabolic stability in pharmacological research?

  • Methodological Answer : Use in vitro models such as liver microsomes or hepatocyte incubations to assess metabolic pathways. LC-MS/MS quantifies metabolites, while isotopic labeling (e.g., 18^{18}F or 14^{14}C) tracks degradation products. For example, fluorinated analogs like 18F-FIMP were evaluated for stability in transporter-overexpressing cell lines, with statistical validation via Student’s t-test (p < 0.05) . Adjust incubation times and enzyme concentrations to mimic in vivo conditions.

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

  • Methodological Answer : Halogen choice affects lipophilicity (logP) and solubility. Bromine increases molecular weight and van der Waals interactions compared to chlorine or fluorine, as shown in analogs like 3-(4-chlorophenyl)-2-methylpropanoic acid vs. brominated derivatives . Measure partition coefficients (octanol/water) and thermal stability (via DSC/TGA) to quantify these effects. Computational tools like COSMO-RS predict solubility changes based on electronic parameters.

Q. What role does stereochemistry play in the biological efficacy of this compound, and how can enantiomeric purity be ensured?

  • Methodological Answer : Chiral centers (e.g., in 2-methylpropanoic acid derivatives) significantly affect target binding. Use chiral chromatography (e.g., Chiralpak columns) or enzymatic resolution to isolate enantiomers. For example, (+)-3-chloro-2-methyl-2-hydroxypropionic acid was selectively synthesized for bicalutamide precursors, highlighting the importance of enantiomeric control in drug development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid
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3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid

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